L-Lysine-UL-14C
Description
Historical Context of Isotopic Tracers in Biological Systems
The concept of using isotopic tracers dates back to the early 20th century. George de Hevesy, a Nobel laureate, first conceived of and applied this technique in 1935 to study biological processes using radioactive phosphorus (³²P), revealing the dynamic nature of metabolism. researchgate.netnih.gov This groundbreaking work paved the way for the use of other isotopes. A significant milestone was the discovery of the long-lived carbon isotope, ¹⁴C, in 1940 by Martin Kamen and Samuel Ruben. researchgate.netnih.gov This discovery was a game-changer for biochemical research, allowing for the detailed analysis of complex processes like photosynthesis. researchgate.net The first use of ¹⁴C-labeled molecules to study their metabolism and disposition began in the late 1950s. acs.org Over the past century, stable and radioactive isotopes have become indispensable tools in various scientific fields, including the biological sciences. nih.gov
Significance of Carbon-14 (B1195169) (¹⁴C) Isotopes in Metabolic Studies
Carbon-14 has become a "gold standard" in metabolic research for several key reasons. acs.orgopenmedscience.com Its long half-life of approximately 5,730 years ensures its stability throughout long-term studies, eliminating the need for decay correction. openmedscience.comwuxiapptec.commoravek.com The low-energy beta radiation emitted by ¹⁴C is relatively easy to manage in a laboratory setting. openmedscience.com
Furthermore, ¹⁴C-labeling offers high sensitivity and specificity, allowing researchers to track molecules even at very low concentrations. openmedscience.comopenmedscience.com This is particularly crucial in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. openmedscience.comacs.orgnih.gov The ability to pinpoint the exact location of the ¹⁴C label within a molecule provides a clear picture of its metabolic fate. moravek.com
Rationale for Utilizing L-Lysine as a Traceral Molecule
L-lysine, an essential amino acid, is a particularly valuable tracer molecule for several reasons. chemsrc.com
L-Lysine as an Essential Amino Acid in Model Organisms
L-lysine is an indispensable amino acid for humans and most higher organisms, meaning it cannot be synthesized by the body and must be obtained from the diet. nih.govebi.ac.uk This makes it a crucial component for maintaining protein synthesis. nih.gov Its essentiality ensures that when ¹⁴C-labeled L-lysine is introduced into a biological system, it will be actively taken up and incorporated into various metabolic pathways, making it an excellent tracer.
Distinct Metabolic Fates of Lysine (B10760008) in Various Biological Systems
The metabolic pathways of L-lysine are well-characterized, providing a solid foundation for interpreting tracer studies. In mammals, the primary site for lysine catabolism is the liver. nih.gov The most common pathway for lysine degradation is the saccharopine pathway, which ultimately leads to the production of acetyl-CoA. nih.govresearchgate.netwikipedia.org This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in fatty acid synthesis. researchgate.net
Lysine also plays a vital role in other biological processes, including the crosslinking of collagen, the uptake of essential minerals, and the production of carnitine, which is essential for fatty acid metabolism. ebi.ac.ukwikipedia.org In plants, lysine metabolism is involved in responses to both biotic and abiotic stress. frontiersin.org The diverse metabolic roles of lysine make L-Lysine-UL-¹⁴C a versatile tool for studying a wide range of biological phenomena.
Physicochemical Properties of L-Lysine-UL-¹⁴C
The physicochemical properties of L-Lysine-UL-¹⁴C are fundamentally the same as those of unlabeled L-lysine, with the key difference being the presence of the ¹⁴C isotope.
| Property | Value |
| Chemical Formula | C₆H₁₄N₂O₂ |
| Molecular Weight | Approximately 146.19 g/mol |
| Appearance | Solid |
| Solubility | Very freely soluble in water; insoluble in ethanol (B145695), ethyl ether, acetone, and benzene. nih.gov |
| Melting Point | 215 °C (decomposes) chemsrc.com |
Synthesis and Quality Control of L-Lysine-UL-¹⁴C
The production of high-quality L-Lysine-UL-¹⁴C is a meticulous process involving specialized synthesis and rigorous quality control.
Common Synthesis Routes
The synthesis of L-Lysine-UL-¹⁴C typically involves the biological production of L-lysine by microorganisms, such as Corynebacterium glutamicum or Escherichia coli, grown in a medium containing a ¹⁴C-labeled carbon source, like [U-¹⁴C]glucose. nih.govresearchgate.net These microorganisms are often genetically engineered to enhance lysine production. nih.govgoogle.com The uniformly labeled lysine is then extracted and purified.
Purification Methods
Purification is a critical step to ensure the radiochemical purity of the final product. moravek.com Common purification techniques include high-performance liquid chromatography (HPLC) and other chromatographic methods to separate the desired labeled compound from any impurities. moravek.comdergipark.org.tr
Analytical Techniques for Quality Control
Several analytical techniques are employed to guarantee the quality and purity of L-Lysine-UL-¹⁴C. These include:
Radiochemical Purity Analysis: Techniques like thin-layer chromatography (TLC) or HPLC are used to confirm that the radioactivity is associated with the correct chemical form. dergipark.org.trunm.edu
Radionuclidic Purity: This is determined using a high-resolution multichannel analyzer to ensure that no other radioactive isotopes are present. unm.edu
Specific Activity Measurement: This quantifies the amount of radioactivity per unit mass of the compound.
Applications of L-Lysine-UL-¹⁴C in Scientific Research
The unique properties of L-Lysine-UL-¹⁴C make it a valuable tool in a variety of research applications.
Protein Metabolism Studies
L-Lysine-UL-¹⁴C is widely used to study protein synthesis, degradation, and turnover in various biological systems. revvity.comontosight.airesearchgate.net By tracking the incorporation of the ¹⁴C label into proteins, researchers can gain insights into the dynamics of protein metabolism under different physiological and pathological conditions. ontosight.ai
Tracer in Biosynthetic Pathway Analysis
This labeled compound is instrumental in elucidating biosynthetic pathways. For instance, it has been used to demonstrate that L-lysine is a precursor for the piperidine (B6355638) and dihydropyridinone moieties in certain plant-derived amides. scielo.brresearchgate.net It is also used in metabolic flux analysis to quantify the flow of carbon through specific metabolic routes, such as the lysine biosynthesis pathway in bacteria. researchgate.netasm.orguq.edu.au
Drug Discovery and Development
Radiolabeled compounds like L-Lysine-UL-¹⁴C play a crucial role in drug discovery and development. acs.orgnih.gov They are used in ADME studies to understand how a drug is absorbed, distributed, metabolized, and excreted. openmedscience.comnih.gov This information is vital for assessing the safety and efficacy of new drug candidates. acs.org
Handling and Storage of L-Lysine-UL-¹⁴C
Proper handling and storage are paramount to maintain the integrity and safety of radiolabeled compounds.
Recommended Storage Conditions
L-Lysine-UL-¹⁴C should be stored at room temperature and protected from light. chemsrc.com It is crucial to store it in a secure, designated area for radioactive materials. moravek.com
Stability and Decomposition
While ¹⁴C has a very long half-life, the chemical stability of the compound itself is important. wuxiapptec.com Over time, radiolabeled compounds can undergo radiolysis, where the radiation emitted by the isotope causes chemical decomposition of the molecule. dergipark.org.tr Therefore, it is essential to monitor the radiochemical purity of the compound, especially after long-term storage. moravek.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15ClN2O2 |
|---|---|
Molecular Weight |
194.60 g/mol |
IUPAC Name |
(2S)-2,6-diamino(1,2,3,4,5,6-14C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+2,2+2,3+2,4+2,5+2,6+2; |
InChI Key |
BVHLGVCQOALMSV-FARCLCJZSA-N |
Isomeric SMILES |
[14CH2]([14CH2][14CH2]N)[14CH2][14C@@H]([14C](=O)O)N.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Synthesis and Radiochemical Purity Assessment of L Lysine Ul 14c for Research Applications
Radiolabeling Strategies for Uniform Isotopic Incorporation
Uniformly labeling L-lysine with carbon-14 (B1195169) (¹⁴C) necessitates that every carbon atom within the molecule is a ¹⁴C isotope. This is typically achieved through biosynthetic methods that leverage the metabolic pathways of microorganisms or enzymatic reactions.
Microbial Fermentation-Based ¹⁴C-Labeling Methods
Microbial fermentation is a primary strategy for producing L-Lysine-UL-14C. This method utilizes microorganisms, such as Corynebacterium glutamicum or Escherichia coli, which are known for their ability to produce L-lysine. sci-hub.sefrontiersin.org In this process, the microorganisms are cultured in a fermentation medium where the primary carbon source is a ¹⁴C-labeled substrate, such as [U-¹⁴C]glucose. sci-hub.se The microorganisms metabolize this labeled substrate, incorporating the ¹⁴C into their metabolic intermediates and, ultimately, into the L-lysine they synthesize and secrete.
The efficiency of this process can be enhanced through metabolic engineering of the microbial strains to optimize the L-lysine production pathway and increase the yield. sci-hub.sefrontiersin.org For instance, strategies may include improving substrate uptake and accelerating the export of L-lysine out of the cell. sci-hub.se One study reported a recombinant C. glutamicum strain that produced 221.3 g/L of L-lysine with a yield of 0.71 g/g of glucose in a fed-batch fermentation process. sci-hub.se Another approach involves using a mixture of labeled carbon sources, like glucose and glycerol, to potentially increase the titer and yield of L-lysine. sci-hub.se
A key advantage of microbial fermentation is the production of the biologically active L-enantiomer of lysine (B10760008), as opposed to chemical synthesis methods that often result in a racemic mixture of D- and L-amino acids. cabidigitallibrary.org This method is considered a cost-effective and valuable approach for the industrial-scale production of L-lysine. cabidigitallibrary.org
Enzymatic Synthesis Approaches for this compound
Enzymatic synthesis offers a more targeted approach to producing this compound. This method can involve the use of specific enzymes or multi-enzyme systems to catalyze the conversion of a ¹⁴C-labeled precursor into L-lysine. For example, enzymes involved in the lysine biosynthesis pathway can be isolated and used in a cell-free system.
One such pathway involves the enzymatic conversion of ¹⁴C-labeled aspartate, a precursor in the lysine biosynthesis pathway in many bacteria and plants. The multi-step enzymatic conversion would ensure the uniform incorporation of ¹⁴C into the final L-lysine molecule. Another potential enzymatic route is the decarboxylation of a ¹⁴C-labeled precursor. While not a direct synthesis of the entire carbon skeleton, specific enzymes like L-lysine decarboxylase can be utilized, for instance, in the resolution of a racemic mixture of DL-[1-¹⁴C]lysine to obtain the pure L-isomer. nih.govrsc.org
Recent research has also explored the synthesis of L-lysine derivatives using enzymes. For example, L-lysine-α-oxidase, produced by fungi like Trichoderma cf. aureoviride, catalyzes the oxidative deamination of L-lysine. mdpi.com While this enzyme degrades lysine, understanding its mechanism and the enzymes involved in its biosynthesis could be reverse-engineered for synthetic purposes under controlled conditions with a labeled substrate.
Analytical Techniques for Radiochemical Purity and Specific Activity Determination
Following synthesis, it is imperative to assess the radiochemical purity and determine the specific activity of the this compound. This ensures that the radioactivity detected in subsequent experiments is solely attributable to the labeled L-lysine and not to any radioactive impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the radiochemical purity of this compound. revvity.comvwr.com This method separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For L-lysine analysis, ion-exchange chromatography (IEC) is often employed, where the amino acids are separated based on their charge. europa.eu The sample is injected into the HPLC system, and as it passes through the column, L-lysine is separated from any precursors, byproducts, or degradation products.
The effluent from the HPLC column can be passed through a radioactivity detector, such as a flow scintillation analyzer, to specifically detect the ¹⁴C-labeled compounds. dss.go.th This allows for the quantification of the percentage of total radioactivity that corresponds to the L-lysine peak, thereby determining the radiochemical purity. A product is typically considered pure if it is found to be greater than 97% or 98% pure by HPLC. revvity.comvwr.com Reversed-phase HPLC with fluorescence detection has also been validated for lysine quantification, offering high selectivity and accuracy. mdpi.comresearchgate.net
Table 1: HPLC Analysis Parameters for L-Lysine
| Parameter | Description | Reference |
| Column Type | Ion Exchange Column (IEC) or Reversed-Phase | europa.eumdpi.com |
| Mobile Phase | Potassium phosphate (B84403), pH 3.0 or Sodium citrate (B86180) buffer | revvity.comeuropa.eu |
| Detection | Post-column derivatization with ninhydrin (B49086) and photometric detection at 570 nm or Fluorescence detection | europa.eumdpi.com |
| Internal Standard | Norleucine | europa.eu |
Paper Chromatography for Radiochemical Analysis
Paper chromatography is a simpler, yet effective, technique for the analysis of radiolabeled compounds like this compound. revvity.comrcin.org.pl In this method, a spot of the sample is applied to a strip of chromatography paper. The edge of the paper is then dipped in a solvent mixture, which moves up the paper by capillary action, separating the components of the sample at different rates.
For L-lysine, a common solvent system is a mixture of n-butanol, pyridine, acetic acid, and water. revvity.com After the separation, the location of the radioactive L-lysine can be determined by scanning the paper with a radiation detector or by autoradiography. The radiochemical purity is assessed by measuring the proportion of radioactivity in the spot corresponding to L-lysine compared to the total radioactivity on the chromatogram. Descending paper chromatography in phenol (B47542) saturated with water has also been used to identify lysine. rcin.org.pl
Liquid Scintillation Counting for Radioactivity Quantification
Liquid Scintillation Counting (LSC) is the standard method for quantifying the amount of radioactivity in a sample of this compound, which is essential for determining its specific activity (radioactivity per unit mass, e.g., mCi/mmol). core.ac.ukopenmedscience.com The principle of LSC involves mixing the radioactive sample with a "scintillation cocktail," a liquid containing fluorescent molecules (fluors). openmedscience.comuwm.edu
The beta particles emitted by the ¹⁴C atoms transfer energy to the solvent molecules in the cocktail, which in turn transfer this energy to the fluors. uwm.edu The excited fluors then emit photons of light, which are detected by photomultiplier tubes in the liquid scintillation counter. openmedscience.com The number of light pulses is proportional to the amount of radioactivity in the sample.
To accurately determine the activity, it is necessary to correct for a phenomenon known as "quenching," which is the reduction in light output due to interfering substances in the sample. mednexus.org This is often done by using an external standard and creating a quench curve to correlate the instrument's response to the actual disintegration rate. mednexus.org LSC is highly efficient for detecting low-energy beta emitters like carbon-14. openmedscience.com
Considerations for Long-Term Storage and Stability of this compound
The long-term stability of radiolabeled compounds such as this compound, a uniformly carbon-14 labeled version of the essential amino acid L-lysine, is a critical factor for its use in research. revvity.comrevvity.com The inherent nature of radioactive compounds means they are subject to decomposition over time, a process accelerated by the emitted radiation. moravek.com Proper storage is therefore essential to minimize degradation and ensure the compound's radiochemical purity for experimental use. almacgroup.commoravek.com
Several factors influence the stability of this compound during long-term storage. These include temperature, exposure to light, and the presence of oxygen. almacgroup.com The radiation emitted by the carbon-14 isotope can induce radiolytic decomposition, a process where the energy from radioactive decay causes chemical bonds to break, leading to the formation of impurities. moravek.comalmacgroup.com This effect is a significant concern and can lead to a decrease in radiochemical purity, with decomposition rates potentially ranging from less than 1% over several years to several percent in a single week. almacgroup.com
To mitigate these effects, specific storage conditions are recommended. Storing the compound at low temperatures is a primary strategy to reduce the rate of chemical reactions and decomposition. almacgroup.com Temperatures of 5°C, -20°C, and as low as -80°C are often utilized. revvity.comrevvity.comalmacgroup.com For instance, one supplier specifies that when this compound is stored at 5°C in its original ethanol (B145695) and water solvent, the initial decomposition rate is about 3% over six months. revvity.com It is important to note that this stability is non-linear and can vary between batches. revvity.com Cryogenic temperatures, typically below -70°C, are also recommended to minimize radiolytic decomposition. almacgroup.com
In addition to temperature control, protecting the compound from light and storing it under an inert atmosphere, such as nitrogen or argon, can help prevent photo-degradation and oxidation. moravek.comalmacgroup.com The choice of solvent also plays a crucial role. For solutions, a solvent with low reactivity and low susceptibility to radiolysis is preferred to maintain stability. almacgroup.com this compound is often supplied in a solution of ethanol and water. revvity.com Storing the compound as a crystalline solid rather than an amorphous form can also enhance stability. moravek.com
Regular purity checks are advisable, especially for studies conducted over extended periods, to ensure the material remains within the required specifications before use. selcia.com High-pressure liquid chromatography (HPLC) and paper chromatography are common methods used to assess the radiochemical purity of this compound. revvity.com
Below is a table summarizing the key factors and recommended conditions for the long-term storage of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (e.g., 5°C, -20°C, or -80°C). revvity.comalmacgroup.com Cryogenic temperatures (<-70°C) are also suggested. almacgroup.com | To slow down chemical reactions and minimize radiolytic decomposition. almacgroup.comalmacgroup.com |
| Light | Protect from light. moravek.comalmacgroup.com | To prevent photo-degradation. almacgroup.com |
| Atmosphere | Store under an inert gas like nitrogen or argon. moravek.comalmacgroup.com | To prevent oxidation. almacgroup.com |
| Physical Form | If solid, store in crystalline form. moravek.com | Crystalline form is generally more stable than amorphous form. moravek.com |
| Solvent | Use a solvent with low reactivity and susceptibility to radiolysis. almacgroup.com A common solvent is an ethanol-water mixture. revvity.com | To maintain the stability of the compound in solution. almacgroup.com |
Methodological Frameworks for Tracer Studies Employing L Lysine Ul 14c
In Vivo Tracer Administration Techniques in Experimental Models
In vivo studies using L-Lysine-UL-14C provide a dynamic view of how an organism utilizes lysine (B10760008) under various physiological and pathological conditions. The method of administration is a critical determinant of the tracer's distribution and the subsequent interpretation of metabolic data.
Intragastric and Intravenous Administration Protocols
The route of administration for this compound is a fundamental consideration in study design, with intragastric and intravenous routes being the most common.
Intragastric Administration: This method, often performed via gavage, introduces the tracer directly into the stomach, mimicking the natural route of dietary amino acid absorption. eco-vector.com This protocol is particularly useful for studies focused on the digestive and absorptive phases of lysine metabolism. The procedure involves the use of a specialized rigid or flexible tube to deliver a precise volume of the this compound solution into the stomach. eco-vector.com Studies have shown that this method allows for the substance to be absorbed through the intestine. eco-vector.com
Intravenous Administration: This route delivers the this compound tracer directly into the systemic circulation, bypassing the gastrointestinal tract. This approach is ideal for investigating post-absorptive metabolic processes without the influence of intestinal absorption kinetics. Protocols may involve the injection of the tracer into a tail vein in rodent models. nih.gov Research comparing oral and intravenous administration of lysine has demonstrated that both routes can be effective in delivering the amino acid to the systemic circulation for uptake by tissues like the kidney. nih.gov
Continuous Infusion vs. Single Bolus Injection Methodologies
The temporal dynamics of tracer delivery can be controlled through either a continuous infusion or a single bolus injection, each providing different insights into lysine metabolism.
Continuous Infusion: This technique involves administering the this compound tracer at a constant rate over a prolonged period. The goal is to achieve a steady-state concentration of the tracer in the plasma and tissues, which simplifies the modeling of metabolic fluxes. This method is advantageous for measuring rates of protein synthesis and lysine oxidation over a defined period. A primed constant infusion, where an initial larger dose is given to quickly reach equilibrium, followed by a lower-rate continuous infusion, is a common refinement of this technique. nih.gov
Single Bolus Injection: In this methodology, a single dose of this compound is administered at once. nih.gov This approach is useful for tracking the rapid uptake, distribution, and metabolic fate of a pulse of lysine. The decay of the tracer's specific activity in the plasma over time can be used to calculate turnover rates. nih.gov While logistically simpler than continuous infusion, the dynamic nature of the tracer concentration requires more complex mathematical modeling to interpret the results. nih.govresearchgate.net Studies comparing the two methods for measuring muscle protein synthesis have found that the bolus injection can yield comparable results to the constant infusion method and can be completed in a shorter timeframe. nih.gov
Integration into Dietary Regimens for Nutritional Metabolism Studies
To study the long-term effects of dietary lysine on metabolism, this compound can be incorporated into experimental diets. This approach is invaluable for nutritional studies investigating lysine requirements, the metabolic consequences of lysine deficiency or excess, and its interaction with other nutrients.
In such studies, the radiolabeled lysine is mixed into a precisely formulated diet that is then fed to experimental animals over a period of days or weeks. nih.gov This allows for the tracer to be integrated into the body's amino acid pools and proteins in a manner that reflects chronic dietary intake. By analyzing the distribution of 14C in various tissues, expired CO2, and excreta, researchers can determine the efficiency of lysine utilization, rates of whole-body protein synthesis and degradation, and the pathways of lysine catabolism. nih.gov For example, studies in rats have used this approach to quantify the retention of dietary lysine for growth and to determine how efficiently it is utilized. nih.gov
| Parameter | Low Lysine Diet | Intermediate Lysine Diet |
| Daily Lysine Intake (mg/kg/day) | 15 | 29 |
| Daily Lysine Oxidation (mg/kg/day) | 27.9 +/- 8.8 | 27.3 +/- 17.6 |
| Daily Lysine Balance (mg/kg/day) | -12.4 +/- 9.2 | 1.8 +/- 17.7 |
Table 1: Whole-Body Lysine Kinetics in Humans. This table presents data from a study using oral administration of L-[1-13C]lysine, a stable isotope tracer, to illustrate the types of quantitative data obtained in dietary studies. The principles are directly applicable to studies using this compound. Data is presented as mean +/- standard deviation.
In Vitro System Applications
In vitro systems offer a controlled environment to investigate specific cellular and tissue-level mechanisms of lysine metabolism, free from the systemic complexities of a whole organism.
Cell Culture Models for Amino Acid Uptake and Utilization
Cell culture models are fundamental tools for dissecting the molecular mechanisms of amino acid transport and metabolism. To study lysine uptake, cultured cells are incubated in a medium containing this compound for a defined period. The experiment is typically terminated by washing the cells to remove extracellular tracer, followed by cell lysis. The amount of radioactivity incorporated into the cells is then quantified using a scintillation counter, which provides a direct measure of lysine uptake.
Further analysis can distinguish between lysine in the intracellular free amino acid pool and lysine incorporated into newly synthesized proteins. This is achieved by precipitating the proteins from the cell lysate and measuring the radioactivity in both the precipitate (protein-bound) and the supernatant (free pool). Such studies can elucidate the kinetics of lysine transport systems and the rate of its utilization for protein synthesis under various experimental conditions, such as hormonal stimulation or nutrient deprivation. nih.gov
Isolated Tissue Preparations (e.g., Hemidiaphragms) for Protein Dynamics
Isolated tissue preparations, such as the rat hemidiaphragm, provide an ex vivo model to study protein synthesis and degradation in a functionally intact tissue. In this system, a thin muscle like the diaphragm is excised and incubated in a buffer solution containing nutrients and this compound. The tissue remains metabolically active for several hours, allowing for the measurement of the rate of incorporation of the radiolabeled lysine into muscle protein.
This technique has been instrumental in understanding the regulation of protein turnover in skeletal muscle. By measuring the radioactivity incorporated into the protein fraction of the hemidiaphragm over time, researchers can assess the effects of hormones, nutrients, and other factors on the rate of protein synthesis. This model allows for precise control of the extracellular environment and the direct measurement of metabolic responses within the tissue, bridging the gap between cell culture studies and more complex in vivo experiments.
| Experimental Condition | Protein-Bound ¹⁴C (dpm/mg protein) | Free ¹⁴C in Medium (dpm/μL) |
| Control | 1500 | 25000 |
| With Inhibitor X | 750 | 24800 |
| With Stimulator Y | 2200 | 24900 |
Table 2: Hypothetical Data on this compound Incorporation in Isolated Hemidiaphragms. This table illustrates the type of quantitative data that can be generated from studies using isolated tissue preparations to assess protein synthesis. The data shows the amount of radiolabeled lysine incorporated into protein under control, inhibitory, and stimulatory conditions.
Cell-Free Systems for Investigating Specific Biochemical Reactions
Cell-free systems provide a powerful platform for dissecting specific biochemical reactions involving L-lysine by removing the complexities of the cellular environment. These in vitro systems, typically derived from crude cell extracts, enable the direct study of enzymatic pathways and the synthesis of novel compounds. By using this compound as a tracer, researchers can meticulously follow the incorporation and transformation of the lysine molecule.
Recent studies have demonstrated the flexibility of cell-free expression systems in producing natural products by reconstituting their biosynthetic pathways in vitro. nih.govresearchgate.net For instance, the biosynthesis of various lysine-derived unnatural amino acids, featuring functional groups like chloro, alkene, and alkyne, has been successfully achieved in a cell-free environment. nih.govresearchgate.net In these experiments, specific enzymes involved in the biosynthetic pathway are expressed in the cell-free system. The introduction of this compound allows for the tracking of the radiolabel as it is modified by these enzymes, confirming the reaction mechanism and identifying the resulting products. This approach offers a distinct advantage in its ability to easily regulate and optimize conditions for the formation of target compounds. nih.govresearchgate.net
Furthermore, cell-free systems have been instrumental in elucidating the nonribosomal peptide synthesis of ε-poly-L-lysine (ε-PL). researchgate.net In one study, a sensitive radioisotopic assay using this compound confirmed that the synthesis of ε-PL is dependent on ATP and is catalyzed by membrane-bound enzymes. researchgate.net The use of the radiolabeled lysine precursor was crucial in identifying the reaction product and determining the number of lysine residues in the resulting polymer. researchgate.net These findings underscore the utility of cell-free systems in combination with radiolabeled substrates to investigate complex biochemical processes that would be challenging to study in vivo.
Quantification of Radioactivity in Biological Samples
A fundamental technique in tracer studies is the separation of macromolecules, such as proteins, from smaller molecules within a biological sample. Trichloroacetic acid (TCA) precipitation is a widely used method to achieve this separation. When TCA is added to a sample, it causes proteins to denature and precipitate out of the solution, while smaller molecules like free amino acids remain in the supernatant.
In studies using this compound, this method allows researchers to differentiate between the radiolabeled lysine that has been incorporated into newly synthesized proteins and the free this compound that has not been utilized. The general procedure involves adding a solution of TCA to the biological sample, followed by centrifugation to pellet the precipitated proteins. The radioactivity in both the resulting pellet (the TCA precipitate) and the liquid above it (the TCA supernatant) can then be quantified separately.
The amount of radioactivity in the TCA precipitate is a direct measure of the extent to which this compound has been used for protein synthesis. Conversely, the radioactivity in the supernatant represents the pool of unincorporated this compound. It is important to note that the effectiveness of TCA precipitation can be influenced by the concentration of TCA and the nature of the protein. nih.govresearchgate.net Studies have shown that TCA-induced protein precipitation curves are often U-shaped, with maximum precipitation occurring within a specific concentration range. nih.gov
Below is a representative data table illustrating the kind of results that can be obtained from such an experiment:
| Sample Compartment | Radioactivity (Counts Per Minute) | Interpretation |
| TCA Precipitate | 5,820 | Represents this compound incorporated into proteins. |
| TCA Supernatant | 1,250 | Represents free, unincorporated this compound. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
When this compound is catabolized (broken down) by an organism, the carbon atoms from the lysine backbone are released. Since this compound is uniformly labeled, all of its carbon atoms are ¹⁴C. A significant portion of this released ¹⁴C is eventually converted to carbon dioxide (¹⁴CO₂) and exhaled. By capturing and measuring the amount of ¹⁴CO₂ in the expired air, researchers can quantify the rate of L-lysine catabolism.
This technique is particularly valuable for in vivo studies, providing a dynamic measure of amino acid oxidation. For example, in a study investigating whole-body protein synthesis in rats, a single injection of DL-[1-¹⁴C]lysine was administered. nih.gov The cumulative expiration of ¹⁴CO₂ was then measured at various time points. nih.gov The results from such an experiment can be tabulated as follows:
| Time Post-Injection (Hours) | Cumulative ¹⁴CO₂ Expiration (% of Injected Dose) |
| 3 | 35.2 |
| 6 | 58.9 |
| 9 | 71.4 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
These data provide a clear indication of the rate at which the labeled lysine is being broken down for energy or other metabolic purposes, as opposed to being used for protein synthesis. After accounting for the portion of the radiolabel incorporated into protein, it was found that a very high percentage of the injected L-[1-¹⁴C]lysine could be recovered in expired air and protein-bound forms. nih.gov
Scintillation Counting is a highly sensitive method for quantifying the amount of radioactivity in a sample. nih.govnih.gov In the context of this compound studies, tissue or cellular components are first processed and then mixed with a "scintillation cocktail." This cocktail contains fluorescent molecules that emit a flash of light (a scintillation) when they are struck by a beta particle emitted from the decay of a ¹⁴C atom. A liquid scintillation counter detects these flashes of light and records them as counts per minute (CPM).
This technique can be applied to a wide range of biological samples, including both soluble and insoluble fractions of tissues. nih.gov For instance, after separating a tissue homogenate into TCA-precipitable (protein) and TCA-soluble (free amino acid) fractions, the radioactivity in each fraction can be accurately determined by liquid scintillation counting. High-efficiency counting methods have been developed for aqueous solutions, allowing for the precise determination of the specific activity of ¹⁴C-labeled proteins. nih.govscispace.com
Autoradiography provides a spatial dimension to the analysis of this compound distribution. In this technique, a tissue section or a gel containing separated cellular components is placed in contact with a photographic emulsion or a sensitive phosphor screen. The beta particles emitted from the ¹⁴C atoms expose the emulsion or screen directly above their location. When developed, this creates a visual image (an autoradiogram) that reveals the precise location of the radiolabeled lysine. This method is invaluable for visualizing which cells, tissues, or even specific proteins have incorporated the this compound.
Isotopic Ratio Mass Spectrometry (IRMS) for ¹⁴C Detection in Complex Molecules
Isotopic Ratio Mass Spectrometry (IRMS) is a highly sensitive technique that can be used to measure the ratio of different isotopes of an element in a sample. While more commonly used for stable isotopes like ¹³C/¹²C, advances in technology have enabled its application for the detection of ¹⁴C. In the context of this compound tracer studies, IRMS can be used to determine the ¹⁴C/¹²C ratio in complex molecules that have been isolated from a biological sample.
This method offers a powerful way to trace the metabolic fate of L-lysine beyond simple incorporation into protein. For example, if L-lysine is converted into other metabolites, these can be isolated and their ¹⁴C content can be determined with high precision using IRMS. A novel methodology has been proposed for estimating metabolite concentrations by measuring the ¹²C/¹⁴C isotope ratio with high-resolution electrospray ionization mass spectrometry (ESI-MS). nih.gov In this approach, the ¹⁴C-labeled metabolite acts as an internal standard, which can correct for variations in sample preparation and instrument response. nih.gov
The precision of IRMS allows for the detection of very small amounts of ¹⁴C, making it a valuable tool for studies where the levels of incorporation are low or where the sample size is limited.
Chromatographic Separations Coupled with Radio-Detection (e.g., HPLC-UV-Radiomatic)
To analyze the complex mixture of molecules that can be generated from the metabolism of this compound, it is often necessary to first separate these molecules from one another. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation. sielc.comnih.gov In an HPLC system, the sample is pumped through a column packed with a stationary phase. Different molecules in the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and emerge at different times.
When HPLC is coupled with a radio-detector, it becomes a potent tool for analyzing the metabolic fate of this compound. As the separated molecules exit the HPLC column, they first pass through a standard detector, such as a UV detector, which provides information about the quantity of each molecule. They then flow through a radio-detector (like a flow scintillation analyzer) which specifically measures the amount of ¹⁴C in each separated peak.
This combination allows researchers to create a radiochromatogram, which can be compared to the standard chromatogram to identify which of the separated molecules are radioactive. This is crucial for identifying novel metabolites of L-lysine and for quantifying the amount of this compound that has been converted into each metabolite. For instance, various HPLC methods have been developed for the analysis of L-lysine and its metabolites, which can be adapted for use with radio-detection. researchgate.netnih.gov
The following table outlines the components of a typical HPLC-UV-Radiomatic system and their functions:
| Component | Function |
| HPLC Pump | Propels the mobile phase and sample through the column. |
| Injector | Introduces the sample into the mobile phase stream. |
| HPLC Column | Separates the components of the sample based on their chemical properties. sielc.com |
| UV Detector | Detects and quantifies the separated molecules based on their absorbance of UV light. |
| Radio-Detector | Detects and quantifies the radioactivity of the ¹⁴C-labeled molecules. |
| Data System | Collects and processes the data from both detectors to generate chromatograms. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Investigations of L Lysine Ul 14c in Protein Metabolism Research
Elucidating Protein Synthesis Rates in Different Tissues and Organisms
The use of L-Lysine-UL-14C has been instrumental in quantifying the rate at which proteins are synthesized in diverse tissues and organisms. By administering the labeled lysine (B10760008) and subsequently measuring its incorporation into tissue proteins over time, scientists can gain a quantitative understanding of protein synthesis dynamics.
For instance, studies in rats have utilized single injections of DL-[1-14C]lysine to estimate whole-body protein synthesis. After a set period, the amount of 14C incorporated into body protein is measured, providing a direct assessment of the rate of protein synthesis. nih.govnih.gov Research has shown that a high percentage of intravenously administered [U-14C]-L-lysine is recovered in the lipid-extracted precipitate of plasma, liver, and muscle, which represents protein-bound lysine. nih.gov This method has been crucial in comparing protein synthesis rates between different nutritional and physiological states.
In bovine mammary epithelial cells, [U-14C] L-Lysine has been used to quantify the fate of lysine, demonstrating that a significant portion is incorporated into proteins. nih.gov Such studies are vital for understanding the nutritional requirements for milk production. Similarly, research on ovine fetuses using a constant infusion of uniformly labeled [14C]lysine has allowed for the calculation of the rate of protein synthesis during fetal development. nih.gov
Fractional Synthetic Rate (FSR) Determination
The Fractional Synthetic Rate (FSR) is a key metric that expresses the percentage of the protein pool that is newly synthesized within a specific timeframe. The calculation of FSR using this compound involves measuring the specific radioactivity of lysine in the protein pool and dividing it by the specific radioactivity of the precursor lysine pool (typically plasma or intracellular free lysine) over a defined period.
While the fundamental principle is straightforward, the practical application requires careful consideration of the precursor pool's specific activity. Studies in ovine fetuses have calculated the rate of protein synthesis from the ratio of lysine specific activity in the carcass to that in the plasma. nih.gov The fractional rate constant for the unidirectional flux of lysine into fetal proteins was determined, providing a dynamic measure of protein synthesis during gestation. nih.gov
Influence of Nutritional Status on Protein Turnover
The nutritional status of an organism profoundly impacts protein turnover, and this compound has been a valuable tool in investigating these effects. Studies on rats subjected to low-protein diets have demonstrated altered patterns of L-[U-14C]lysine incorporation. scilit.comnih.govcambridge.org In protein-depleted rats, a greater proportion of radioactivity was retained in the internal organs compared to the carcass, suggesting a shift in protein synthesis priorities to maintain vital organ function. scilit.com The ratio of specific activity in protein-bound lysine to that of free lysine in muscle was used to show a reduction in muscle protein synthesis in these animals. scilit.com
Impact of Other Amino Acids (e.g., Leucine) on Lysine Incorporation into Proteins
The interplay between different amino acids can influence the rate of protein synthesis. Leucine (B10760876), a branched-chain amino acid, is a well-known stimulator of muscle protein synthesis. mdpi.comfrontiersin.orgresearchgate.net Studies using isolated rat hemidiaphragms have shown that a mixture of branched-chain amino acids, including leucine, stimulated the incorporation of [14C]lysine into proteins. nih.gov When tested individually, leucine was found to increase the specific activity of muscle proteins during incubation with [14C]lysine. nih.gov This suggests that leucine can enhance the utilization of other amino acids, like lysine, for protein synthesis. The mechanism is thought to involve the activation of signaling pathways that promote the initiation of protein translation. mdpi.comfrontiersin.org
Studies on Protein Degradation and Remodeling Processes
While this compound is primarily used to measure protein synthesis, it can also provide insights into protein degradation. By employing a pulse-chase approach, where cells or organisms are first labeled with this compound (the "pulse") and then transferred to a medium with unlabeled lysine (the "chase"), the rate of disappearance of the 14C label from the protein pool can be monitored over time. This decay in radioactivity provides a measure of the rate of protein degradation.
Studies on dietary lysine deficiency in growing chickens have estimated fractional rates of proteolysis (FBR) as the difference between the fractional synthesis rate and the protein growth rate. nih.gov This research indicated that in chicks of a similar weight, the primary effect of lysine deficiency was an increase in muscle FBR, suggesting that accelerated protein breakdown is a key factor in the muscle wasting associated with this nutritional deficiency. nih.gov In postweanling pigs, lysine restriction has been shown to depress both protein synthesis and degradation in several muscles. researchgate.net
The process of tissue remodeling, which involves a balance between protein synthesis and degradation, is crucial for tissue repair and adaptation. nih.gov While direct measurement of remodeling using this compound is less common, understanding the dynamic changes in both synthesis and degradation, as elucidated by tracer studies, is fundamental to comprehending these complex processes.
Analysis of Protein Turnover Dynamics in Specific Biological Contexts (e.g., Growth, Adaptation)
The dynamic nature of protein turnover is particularly evident during periods of growth and adaptation. This compound has been employed to investigate these changes in various biological contexts.
During fetal development, a period of rapid growth, studies in ovine fetuses have shown that the fractional rate of protein synthesis is significantly higher than the fractional rate of protein accretion. nih.gov This indicates a high rate of protein turnover, where a large portion of synthesized protein is subsequently degraded. This rapid turnover is thought to be essential for the extensive tissue remodeling and growth that occurs during fetal life. nih.gov
Adaptation to nutritional stress is another area where this compound has provided valuable insights. As mentioned previously, rats adapt to a low-protein diet by altering the pattern of protein synthesis, prioritizing visceral organs over muscle. scilit.com This adaptive response, revealed through the differential incorporation of L-[U-14C]lysine, is crucial for survival under conditions of limited protein availability. scilit.com
In the context of animal production, studies on blue foxes during their fur-growing phase have shown that lysine supplementation in low-protein diets positively affects growth performance. mdpi.com This is attributed to an enhancement of protein turnover, allowing for the efficient synthesis of proteins required for growth and fur development. mdpi.com
Role of L Lysine Ul 14c in Tracing Amino Acid Catabolism and Metabolic Pathways
Saccharopine Pathway in Lysine (B10760008) Degradation
The saccharopine pathway is a primary route for lysine catabolism in many organisms, including mammals. frontiersin.orgscispace.comconsensus.app The use of L-Lysine-UL-14C has been instrumental in confirming the steps of this pathway, where lysine is ultimately converted to α-aminoadipate. frontiersin.orgscielo.br
The initial steps of the saccharopine pathway are catalyzed by a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). frontiersin.orgfrontiersin.orgresearchgate.net
Lysine-α-ketoglutarate reductase (LKR) : This domain condenses L-lysine with α-ketoglutarate to form the intermediate saccharopine. frontiersin.orgfrontiersin.orgmedchemexpress.com This reaction utilizes NADPH as a cofactor. frontiersin.orgfrontiersin.org
Saccharopine dehydrogenase (SDH) : The SDH domain then hydrolyzes saccharopine, yielding glutamate (B1630785) and α-aminoadipate semialdehyde. frontiersin.orgfrontiersin.orgmedchemexpress.com This step uses NAD(P)+ as a cofactor. frontiersin.orgfrontiersin.org
Subsequently, the enzyme α-aminoadipate semialdehyde dehydrogenase (AASADH) oxidizes α-aminoadipate semialdehyde to α-aminoadipate. frontiersin.orgfrontiersin.orgresearchgate.net Studies using this compound have demonstrated the flow of the carbon skeleton from lysine through these intermediates. For instance, in experiments with chick liver homogenates, the addition of α-ketoglutarate under anaerobic conditions led to the accumulation of 14C-saccharopine as the major metabolite from L-lysine-U-14C. researchgate.net Similarly, catabolism of [U-14C]lysine in Penicillium chrysogenum resulted in labeled saccharopine and 2-aminoadipic acid. asm.org
Research utilizing tracers like this compound has revealed significant differences in the preferred lysine catabolic pathways between tissues. The saccharopine pathway is the predominant route for lysine degradation in the liver and other extracerebral tissues in mammals. nih.govoup.comphysiology.org In contrast, the pipecolate pathway is considered the major route in the adult brain. nih.govphysiology.org
Studies in rats have shown that the activity of LKR/SDH, the key enzyme of the saccharopine pathway, is low in the adult brain but is the major contributor to lysine catabolism in the liver. nih.gov Interestingly, during fetal brain development, the saccharopine pathway is highly active and predominates. nih.gov Experiments in glutaryl-coenzyme A dehydrogenase-deficient mice further support this tissue specificity, showing high activity of the rate-limiting enzyme of the saccharopine pathway in the liver, while it was absent in the brain. oup.com However, some studies using 15N-labeled lysine in mice suggest that the saccharopine pathway is the main route for α-aminoadipate biosynthesis in the liver, kidney, and brain. frontiersin.orgresearchgate.net
Pipecolate Pathway in Lysine Degradation
The pipecolate pathway represents an alternative route for lysine catabolism, particularly prominent in the brain. nih.govphysiology.org This pathway involves the conversion of lysine to pipecolic acid and eventually converges with the saccharopine pathway at the level of α-aminoadipate δ-semialdehyde. nih.gov
The initial step of the pipecolate pathway is the conversion of L-lysine to α-keto-ε-aminocaproic acid, which then cyclizes to form Δ1-piperideine-2-carboxylate (P2C). nih.gov P2C is subsequently reduced to L-pipecolate. nih.gov The use of L-[U-14C]lysine has been crucial in demonstrating the formation of [14C]pipecolate. For example, when L-[U-14C]lysine was administered to monkeys via intracerebroventricular injection, substantial labeling of pipecolate was observed in the brain and spinal cord. nih.gov Similarly, incubation of human autopsy tissues with L-[U-14C]lysine showed active metabolism to [14C]pipecolate, with the brain and kidney exhibiting higher activity than the liver. nih.gov
While the saccharopine pathway is dominant in peripheral tissues, the pipecolate pathway is the major catabolic route for lysine in the adult mammalian brain. nih.gov During development, the activity of the pipecolate pathway increases in the brain, while the saccharopine pathway's activity decreases. nih.gov Studies in mice have shown that while there is evidence of upstream activity in the cerebral pipecolate pathway, the resulting pipecolate may not be significantly oxidized further to α-aminoadipic semialdehyde/α-aminoadipate. researchgate.netresearchgate.net This suggests that the bulk of lysine degradation and the primary source of these downstream catabolites are the liver and kidneys via the saccharopine pathway. researchgate.net In some organisms like Pseudomonas putida, both pathways operate simultaneously for the utilization of L-lysine. asm.orgdntb.gov.ua
Biosynthetic Pathways Utilizing Lysine as a Precursor
This compound has also been employed to trace the incorporation of lysine into various biomolecules, highlighting its role as a biosynthetic precursor. Lysine is essential for protein synthesis, but it also serves as a precursor for other important compounds. wikimedia.orghmdb.ca
In some fungi, lysine and its catabolic intermediates are precursors for the biosynthesis of β-lactam antibiotics like penicillin. mdpi.com Catabolism of [U-14C]lysine in Penicillium chrysogenum not only produced saccharopine and 2-aminoadipic acid but also demonstrated that this pathway provides precursors for penicillin synthesis. asm.org
In plants of the Piper genus, feeding experiments with L-[UL-14C]-lysine have confirmed its role as a precursor for the piperidine (B6355638) and dihydropyridinone rings of piperamides, such as piperine (B192125) and piplartine. scielo.brresearchgate.net These studies experimentally validate the mixed biosynthetic origin of these compounds, with the amide portion derived from amino acids like lysine. scielo.br
Table of Research Findings on this compound in Tracing Metabolic Pathways
| Organism/Tissue | Experimental Setup | Key Finding | Reference |
| Chick Liver | Homogenate incubation with L-lysine-U-14C | Accumulation of 14C-saccharopine with α-ketoglutarate | researchgate.net |
| Penicillium chrysogenum | Resting cells with [U-14C]lysine | Formation of labeled saccharopine and 2-aminoadipic acid | asm.org |
| Monkey | Intracerebroventricular injection of L-[14C]lysine | Substantial labeling of pipecolate in the brain and spinal cord | nih.gov |
| Human Tissues | Autopsy tissue incubation with L-[14C]lysine | Active metabolism to [14C]pipecolate, especially in brain and kidney | nih.gov |
| Piper tuberculatum | Feeding plantlets with L-[UL-14C]-lysine | Incorporation into piperidine and dihydropyridinone rings of piperamides | scielo.brresearchgate.net |
Incorporation into Secondary Metabolites (e.g., Piperamides in Plants)
The biosynthesis of piperamides, a class of secondary metabolites found in plants of the Piper genus, has been significantly clarified through the use of this compound. These compounds exhibit a mixed biosynthetic origin, with their aromatic portions deriving from the shikimic acid pathway and the amide structures being constructed from amino acids. researchgate.net
Feeding experiments utilizing this compound in Piper tuberculatum have demonstrated its successful incorporation into the piperidine ring of 4,5-dihydropiperine and the dihydropyridinone moiety of both trans- and cis-piplartine. researchgate.netscielo.brnih.gov This provides direct evidence that L-lysine is a precursor for these heterocyclic structures. scielo.brresearchgate.net The piperidine ring is thought to undergo a series of oxidations to form the dihydropyridinone moiety. scielo.br
Detailed analysis of the distribution of the radiolabel in different plant tissues (leaves, stems, and roots) at various time points has provided insights into the dynamics of piperamide (B1618075) biosynthesis. For instance, in P. tuberculatum, significant incorporation of this compound was observed in the stems for 4,5-dihydropiperine and trans-piplartine within 24 hours, while cis-piplartine showed high incorporation in the leaves within just one hour. scielo.br
**Table 1: Incorporation of this compound into Piperamides in *Piper tuberculatum***
| Compound | Plant Tissue | Incubation Time (h) | Incorporation (%) |
|---|---|---|---|
| 4,5-dihydropiperine | Stems | 24 | ≥ 3.60 |
| trans-piplartine | Stems | 24 | ≥ 2.73 |
| cis-piplartine | Leaves | 1 | ≥ 4.58 |
| cis-piplartine | Roots | 24 | ≥ 3.40 |
Data sourced from feeding experiments with L-[UL-14C]-lysine in P. tuberculatum seedlings. scielo.br
These findings underscore the crucial role of this compound in confirming the biosynthetic pathways of these complex natural products. researchgate.netnih.gov
Synthesis of Novel Lysine-Derived Compounds (e.g., Homocitrulline and Homoarginine)
The metabolic fate of L-lysine extends to the synthesis of non-proteinogenic amino acids like homocitrulline and homoarginine. Studies involving the injection of this compound into rats have led to the detection of labeled homocitrulline and homoarginine in the liver and kidneys. nih.gov This provided early, definitive evidence for a previously uncharacterized metabolic pathway for lysine in mammals. nih.govmsu.edu
Further investigations have shown that the conversion of lysine to homocitrulline is an enzymatic process. msu.edu It is thought that under conditions of ornithine depletion, which can occur in urea (B33335) cycle disorders, an accumulation of carbamyl phosphate (B84403) can lead to the enhanced synthesis of homocitrulline and homoarginine from lysine. wikipedia.org In humans, the ingestion of lysine has been shown to increase the urinary excretion of these two compounds. nih.gov
The synthesis of homoarginine from lysine can also occur via a transamidination reaction, catalyzed by the enzyme arginine:glycine amidinotransferase (AGAT), which is primarily known for its role in creatine (B1669601) synthesis. bevital.no This enzyme can utilize lysine as an alternative substrate to glycine, transferring an amidino group from arginine to lysine to form homoarginine. bevital.nowikipedia.org
Interconnections with Other Amino Acid Metabolic Pathways
Cross-Talk with Aspartate Family Amino Acid Biosynthesis
L-lysine biosynthesis in plants and bacteria occurs via the diaminopimelate (DAP) pathway, which is part of the larger aspartate-derived biosynthetic family. wikipedia.org This family also gives rise to other essential amino acids such as threonine, methionine, and isoleucine. wikipedia.orgfrontiersin.org This shared origin inherently creates a close regulatory network. frontiersin.org
Metabolic engineering studies have shown that altering lysine metabolism can impact the levels of other amino acids within the aspartate family and even those from different pathways. frontiersin.org The biosynthesis of these amino acids is interconnected, as they may share common metabolic trunks or intermediates. frontiersin.org For example, the synthesis of all aspartate-family amino acids is regulated at multiple levels, including feedback inhibition by lysine on early enzymes in the pathway. wikipedia.org
Relationship with Tricarboxylic Acid (TCA) Cycle Metabolites
The catabolism of L-lysine is directly linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. frontiersin.orgfrontiersin.org In states of energy deficiency, the breakdown products of lysine can enter the TCA cycle to generate energy. frontiersin.orgfrontiersin.org Lysine is a strictly ketogenic amino acid, meaning its catabolism ultimately leads to the production of acetyl-CoA, a primary fuel for the TCA cycle. wvu.edubiorxiv.org
Studies using labeled lysine have helped to trace the flow of carbon from lysine into the TCA cycle. Research in Phaeobacter inhibens using uniformly 13C-labeled L-lysine revealed that lysine catabolism leads to multiple entry points into the TCA cycle, including acetyl-CoA, succinyl-CoA, and malate. researchgate.net Furthermore, metabolome analyses have shown that conditions of high free lysine can lead to increased levels of TCA cycle metabolites such as citrate (B86180), succinate, malate, and fumarate. frontiersin.orgfrontiersin.org This indicates a close relationship between lysine availability and the activity of the TCA cycle. frontiersin.orgfrontiersin.org The administration of citric acid has been shown to increase plasma levels of lysine and other anaplerotic amino acids that can be converted to TCA cycle metabolites. nih.gov
L Lysine Ul 14c in Cellular and Subcellular Localization Studies
Tracing Lysine (B10760008) Uptake and Distribution within Cells and Tissues
Studies utilizing radiolabeled lysine, such as L-Lysine-UL-14C or tritium-labeled L-lysine ([3H]L-Lysine), have been instrumental in characterizing the transport mechanisms responsible for lysine uptake. For instance, research on bullfrog alveolar epithelium using L-[14C]lysine demonstrated a sodium-dependent transport system for lysine absorption. physiology.org The flux of radiolabeled lysine from the alveolar to the pleural side was significantly greater than in the opposite direction, a process that was saturable and inhibited by ouabain, indicating an active transport mechanism. physiology.org
In a different context, studies on a cell model for amyotrophic lateral sclerosis (ALS) using [3H]L-lysine revealed that lysine uptake is sodium-independent and voltage-sensitive. biomolther.orgnih.gov These studies identified the involvement of the cationic amino acid transporter 1 (system y+) in this process. biomolther.org Furthermore, research on lobster hepatopancreatic brush border membrane vesicles also pointed to a Na+-independent transport mechanism for L-lysine. biologists.com
The distribution of ingested this compound has been examined in rats, revealing how dietary amino acid levels influence its fate. nih.gov After administration, the radioactivity was tracked in various tissues, including plasma, liver, and muscle. nih.gov A significant portion of the radioactivity from 14C-lysine was found incorporated into proteins, highlighting its primary role as a building block for protein synthesis. nih.gov
The following table summarizes findings from a study on bovine mammary epithelial cells (BMECs) where L-[U-14C]lysine was used to quantify its metabolic fate. nih.gov
| Metabolic Fate | Percentage of L-[U-14C]Lysine |
| Protein Incorporation | 90% |
| Oxidation to CO2 | 4% |
| Substrate for Aspartate Synthesis | 3% |
| Substrate for Histidine Synthesis | 3% |
This table illustrates the primary allocation of lysine towards protein synthesis in bovine mammary epithelial cells, with minor portions being utilized for energy production and synthesis of other amino acids. nih.gov
Localization of Lysine Metabolites in Subcellular Compartments (e.g., Mitochondria, Peroxisomes)
Once inside the cell, lysine and its derivatives are directed to specific subcellular compartments to participate in various metabolic pathways. This compound has been instrumental in unraveling the localization of these processes.
Mitochondria: The oxidative degradation of lysine primarily occurs in the mitochondria. Studies using [1-14C]lysine in rat liver mitochondria have shown that the generation of 14CO2 through the saccharopine pathway is a key catabolic route. nih.gov This process is regulated by the intramitochondrial concentrations of lysine, 2-oxoglutarate, and NADPH. nih.gov Hormonal regulation, for instance by glucagon, can stimulate the flux through this pathway by increasing the activity of key enzymes like L-lysine:2-oxoglutarate reductase and saccharopine dehydrogenase. nih.gov
Peroxisomes: Peroxisomes are another crucial site for amino acid metabolism, including the degradation of lysine. scienceopen.comfrontiersin.org In humans, peroxisomes are the exclusive location for the activity of L-pipecolic acid oxidase, an enzyme involved in a lysine degradation pathway. scienceopen.com Research has shown that L-lysine can be converted to pipecolic acid, and this conversion involves the loss of the α-amino group of lysine. annualreviews.org Studies in various microorganisms and mammals have helped to elucidate the complex metabolic relationships between lysine and pipecolic acid. annualreviews.org The compartmentalization of the final steps of lysine biosynthesis has also been observed in the peroxisomes of some yeast species. biorxiv.org
The following table presents a simplified overview of the key subcellular locations for lysine metabolism.
| Subcellular Compartment | Key Lysine Metabolic Process |
| Mitochondria | Oxidative degradation via the saccharopine pathway. nih.gov |
| Peroxisomes | Degradation involving L-pipecolic acid; biosynthesis in some organisms. scienceopen.comannualreviews.orgbiorxiv.org |
This table highlights the distinct roles of mitochondria and peroxisomes in the breakdown and, in some cases, synthesis of lysine and its metabolites.
Studies on Amino Acid Pools and Their Precursor Roles for Protein Synthesis
This compound is a fundamental tool for investigating amino acid pools and their dynamics in relation to protein synthesis. revvity.com The concept of the "amino acid pool" refers to the collection of free amino acids available within a cell or tissue for various metabolic processes, most notably the synthesis of new proteins.
By introducing this compound into a biological system, researchers can measure the rate of its incorporation into newly synthesized proteins. This provides a direct measure of protein synthesis rates in different tissues and under various physiological conditions. For example, studies in young adult rats fed different levels of dietary amino acids used [U-14C]-L-lysine to assess the role of the liver and muscle in modulating the plasma amino acid response. nih.gov A high percentage of the administered radioactivity was recovered in the protein fraction of these tissues, confirming the significant precursor role of the free lysine pool for protein synthesis. nih.gov
In bovine mammary epithelial cells, the use of [U-14C] l-Lys showed that the vast majority (90%) of lysine taken up by the cells was incorporated into proteins. nih.gov This study also demonstrated that lysine stimulates protein synthesis by promoting the expression of the amino acid transporter ATB0,+ and activating the mTOR pathway. nih.gov
Furthermore, studies on protein turnover have utilized L-[U-14C]lysine to measure the synthesis and degradation rates of specific proteins. who.int For instance, the turnover of plasma proteins in dogs was studied by feeding them dl-lysine-e-C14 and then tracking the appearance and disappearance of the radiolabel in plasma albumin and globulin fractions. scispace.com
The following table summarizes the distribution of radioactivity from [U-14C]-L-lysine in different fractions of tissues from young adult rats, illustrating its primary fate as a precursor for protein synthesis. nih.gov
| Tissue Fraction | Relative Radioactivity from [U-14C]-L-lysine |
| Lipid-extracted Precipitate (Protein) | High |
| Trichloroacetic Acid (TCA) Supernatants (Free Amino Acids) | Low |
This table indicates that a substantial portion of the administered radiolabeled lysine is rapidly incorporated into proteins, reflecting the dynamic nature of protein synthesis and the role of the free amino acid pool. nih.gov
Theoretical and Modeling Approaches in Conjunction with L Lysine Ul 14c Tracer Data
Kinetic Modeling of Lysine (B10760008) Fluxes in Metabolic Networks
Kinetic modeling aims to create a mathematical representation of a metabolic system's dynamic behavior. researchgate.net These models consist of a set of ordinary differential equations (ODEs) that describe the changes in metabolite concentrations over time, based on the kinetics of the enzymes involved. researchgate.net The incorporation of L-Lysine-UL-14C tracer data is fundamental to this approach, as it allows for the direct measurement of metabolic fluxes—the rates at which molecules move through pathways.
The general principle involves introducing this compound into a biological system and monitoring the appearance of the 14C label in downstream metabolites over time. This data allows for the calculation of reaction rates and the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov While genome-scale metabolic models can represent an entire set of balanced reactions, kinetic models provide a more detailed, dynamic picture of metabolic systems. researchgate.net However, building these models is often challenged by the difficulty in obtaining precise kinetic parameters for every enzyme in a pathway. researchgate.net
By tracking the distribution of the radiolabel, researchers can quantify the flux of lysine into various metabolic fates, such as protein synthesis, catabolism, or the production of specific secondary metabolites. revvity.com For instance, studies on the biosynthesis of piperamides in Piper species used L-[UL-14C]-lysine to trace its incorporation into the final products, providing quantitative data on the pathway's activity. scielo.brresearchgate.net This information is invaluable for constructing and validating kinetic models that can predict how metabolic fluxes change in response to genetic or environmental perturbations. researchgate.net
Computational Simulations for Pathway Elucidation and Enzyme Characterization
Computational simulations, when paired with tracer data from this compound, are powerful tools for elucidating novel metabolic pathways and characterizing the function of specific enzymes. When an unknown pathway is hypothesized, feeding experiments with labeled precursors can confirm the proposed connections between metabolites.
A clear example is the study of piperamide (B1618075) biosynthesis in Piper tuberculatum. scielo.br Researchers administered L-[UL-14C]-lysine to plantlets and analyzed the extracts using HPLC-Radiomatic detection. scielo.br The results demonstrated the incorporation of the 14C label into the piperidine (B6355638) and dihydropyridinone rings of various amides, confirming that L-lysine is a direct precursor in this pathway. scielo.brresearchgate.net This experimental evidence is crucial for building accurate computational models of the plant's metabolic network.
Furthermore, these approaches are vital for enzyme characterization. In Thermotoga maritima, a bacterium with an unusual peptidoglycan composition containing D-lysine, researchers investigated the enzymes responsible for its synthesis. nih.gov While this specific study did not use 14C, it highlights the type of system where this compound could be used. By combining genetic information with biochemical assays, they identified and characterized a novel lysine racemase, an enzyme that converts L-lysine to D-lysine. nih.gov Computational modeling of enzyme structures can complement such experimental work, providing insights into substrate specificity and catalytic mechanisms. umich.edu For example, kinetic analysis of a specific ornithine decarboxylase from Clostridium botulinum determined its substrate preference by comparing its activity on L-ornithine, L-arginine, and L-lysine, demonstrating a much higher efficiency for L-ornithine. nih.gov
Interpretation of Isotope Dilution and Isotope Ratio Changes
Isotope dilution is a quantitative technique used to determine the concentration of a substance in a sample. In the context of lysine metabolism, it is a precise method for measuring the size of the available lysine pool and its bioavailability. ajihealthandnutrition.com The method involves introducing a known quantity of an isotopically labeled compound, such as this compound, into the system and measuring the change in the isotopic ratio of the substance of interest. ajihealthandnutrition.com
The principle is straightforward: the labeled lysine mixes with the endogenous, unlabeled lysine pool. By measuring the new ratio of labeled to unlabeled lysine in a sample (e.g., blood plasma), one can calculate the extent to which the labeled compound was diluted. ajihealthandnutrition.com This dilution factor directly relates to the size of the endogenous lysine pool. This technique provides a highly accurate internal standard for measurement, enhancing the precision of amino acid concentration analysis. ajihealthandnutrition.com
Below is an interactive data table illustrating how isotope ratio changes can be interpreted in a hypothetical isotope dilution experiment to determine lysine pool size.
| Time Point (hours) | Sample | 14C-Lysine Counts (CPM) | Total Lysine (µmol) | Isotope Ratio (CPM/µmol) | Calculated Endogenous Lysine Pool (µmol) |
| 0 | This compound Dose | 1,000,000 | 10 | 100,000 | N/A |
| 1 | Plasma Sample 1 | 50,000 | 5.5 | 9,091 | 100 |
| 2 | Plasma Sample 2 | 45,000 | 5.4 | 8,333 | 110 |
| 4 | Plasma Sample 3 | 38,000 | 5.2 | 7,308 | 126 |
| 6 | Plasma Sample 4 | 32,000 | 5.1 | 6,275 | 149 |
This table is for illustrative purposes only. The calculation for the endogenous pool size is based on the formula: Pool Size = (Total Labeled Isotope Added / Isotope Ratio in Sample) - Exogenous Lysine Added.
Future Directions in L Lysine Ul 14c Research
Integration with Advanced Multi-Omics Technologies (e.g., ¹³C-SILAC Proteomics)
The integration of L-Lysine-UL-14C with advanced multi-omics technologies, such as proteomics and metabolomics, presents a powerful platform for future research. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) traditionally uses stable isotopes like ¹³C and ¹⁵N for quantitative proteomics, the complementary use of radiolabeled amino acids like this compound can provide additional layers of information. thermofisher.comcreative-proteomics.com For instance, while SILAC is effective for quantifying relative protein abundance, ¹⁴C labeling can offer unparalleled sensitivity in tracing the fate of lysine (B10760008) molecules over time, enabling the study of protein turnover and metabolic flux with high precision. openmedscience.comnih.gov
Future studies may focus on developing integrated workflows that combine the strengths of both techniques. For example, SILAC could be used to identify proteins that are differentially expressed under certain conditions, and this compound could then be employed to specifically trace the metabolic journey of lysine within those identified protein networks. This dual-labeling approach could provide a more holistic view of cellular physiology, connecting changes in the proteome to the underlying metabolic activities. researchgate.net The development of multi-omics approaches has already shown promise in elucidating complex biological processes, such as the mechanisms of intestinal cell injury under heat stress and the intricacies of bovine oocyte maturation. mdpi.commdpi.com
Novel Applications in Tracing Complex Macromolecular Dynamics
This compound is a valuable tool for studying the intricate dynamics of macromolecules, particularly proteins. Its uniform labeling allows researchers to track the entire lifecycle of a protein, from synthesis to degradation. revvity.com Future applications are expected to delve deeper into the complexities of protein homeostasis (proteostasis), including the investigation of protein folding, misfolding, and aggregation – processes central to many neurodegenerative diseases.
Furthermore, the use of this compound can be extended to understand the dynamics of post-translational modifications (PTMs). For example, by tracing the incorporation of ¹⁴C-lysine into proteins, researchers can study how modifications like methylation on specific lysine residues affect protein function and signaling cascades. nih.govnih.gov This could provide crucial insights into the regulation of cellular processes and the development of diseases like cancer. The study of how lysine methylation acts as a switch point for conformational changes in chaperones like Hsp90 is a prime example of this potential. nih.gov
Recent research has also demonstrated the successful incorporation of L-[UL-¹⁴C]-lysine into various piperamides in plant species, corroborating the mixed biosynthetic origin of these compounds. researchgate.net This highlights the expanding application of this compound in understanding the biosynthesis of complex natural products.
Development of Refined Tracer Methodologies and Analytical Platforms
Continued advancements in analytical technologies are pivotal for maximizing the potential of this compound. The development of more sensitive detection methods, such as accelerator mass spectrometry (AMS), has already revolutionized the use of ¹⁴C tracers by allowing for studies with much lower, safer doses of radioactivity. nih.gov Future refinements in AMS and other detection platforms, like improved liquid scintillation counting, will likely further enhance the sensitivity and throughput of ¹⁴C-based tracer studies. nih.gov
Moreover, there is a growing interest in developing novel late-stage ¹⁴C-labeling methodologies. acs.org These techniques would allow for the introduction of the ¹⁴C label into complex molecules at a later stage of synthesis, which can be more efficient and cost-effective. acs.org Such advancements would broaden the accessibility and applicability of this compound and other radiolabeled compounds in a wider range of research areas. The evolution of these tracer methodologies is a continuous process, with a history of symposia dedicated to advancing the entire isotope tracer field. barnesandnoble.com
Exploration of Lysine-UL-14C in Emerging Research Areas of Metabolism
The application of this compound is expanding into new and exciting areas of metabolic research. One such area is the investigation of the gut microbiome and its impact on host metabolism. By administering this compound, researchers can trace the metabolism of lysine by gut bacteria and understand how microbial-derived metabolites influence host physiology in both health and disease.
Another emerging field is the study of immunometabolism, which explores the intricate link between metabolic pathways and immune cell function. L-lysine has known immunomodulatory effects, and this compound could be a key tool in dissecting the metabolic basis of these effects. numberanalytics.com For example, it could be used to trace how immune cells utilize lysine to support their activation, proliferation, and effector functions.
Furthermore, the toxicity of L-lysine to certain microorganisms, such as cyanobacteria, opens up avenues for using this compound to investigate the underlying metabolic disruptions. biorxiv.org Understanding these mechanisms could lead to the development of novel antimicrobial strategies. The essential role of L-lysine in various biological processes, from protein synthesis to its influence on chronic disease, underscores the broad potential for future research utilizing its radiolabeled form. numberanalytics.comfrontiersin.org
Q & A
Q. How should researchers design experiments using L-Lysine-UL-14C to study metabolic pathways in vivo?
To ensure robust metabolic studies, experimental design must include:
- Isotopic Handling : Use radiolabeled lysine in controlled environments to minimize isotopic dilution or contamination. Implement protocols for safe handling and waste disposal, adhering to institutional radiation safety guidelines .
- Tracer Administration : Optimize dosage and delivery routes (e.g., intravenous vs. oral) to achieve steady-state incorporation rates. Validate tracer distribution using pilot studies .
- Detection Methods : Employ liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS) to quantify 14C incorporation into proteins or metabolites. Calibrate instruments using unlabeled lysine controls to distinguish background noise .
- Reproducibility : Document methods in sufficient detail (e.g., buffer compositions, incubation times) to enable replication, as emphasized in journal guidelines .
Q. What analytical techniques are most effective for detecting 14C-labeled lysine in complex biological matrices?
Key methodologies include:
- Scintillation Counting : For high-throughput quantification, homogenize tissues and solubilize proteins before LSC. Correct for quenching effects using internal standards .
- Autoradiography : Use tissue sections or SDS-PAGE gels to spatially resolve 14C distribution. Combine with fluorography for enhanced sensitivity .
- Chromatography Coupled with AMS : Separate lysine metabolites via HPLC, then analyze fractions via AMS for ultra-sensitive detection of low-abundance tracer incorporation .
Advanced Research Questions
Q. How can researchers reconcile conflicting metabolic flux data derived from this compound tracer studies?
Contradictions often arise from:
- Isotopic Disequilibrium : Model flux rates using computational tools (e.g., isotopomer spectral analysis) to account for transient pooling effects .
- Compartmentalization : Validate assumptions about subcellular tracer distribution via fractionation experiments or compartment-specific biomarkers .
- Statistical Validation : Apply Bayesian inference or Monte Carlo simulations to quantify uncertainty in flux estimates. Report confidence intervals and sensitivity analyses .
- Cross-Validation : Compare 14C data with stable isotope (e.g., 13C) or transcriptomic datasets to identify systemic biases .
Q. What strategies mitigate artifacts in isotopic tracing experiments involving this compound?
Advanced approaches include:
- Control Experiments : Use dual-labeled (14C/3H) lysine to distinguish incorporation from nonspecific binding or degradation .
- Kinetic Modeling : Develop differential equations to simulate tracer kinetics under varying physiological conditions (e.g., hypoxia, nutrient deprivation) .
- Error Propagation Analysis : Quantify uncertainties from sample preparation, instrument precision, and biological variability using error propagation frameworks .
- Independent Replication : Collaborate with external labs to validate critical findings, as recommended for high-impact claims .
Methodological Considerations
- Data Presentation : Use tables to summarize flux rates, incorporation efficiencies, and statistical parameters. Follow journal guidelines for figure formatting (e.g., avoid excessive chemical structures in graphics) .
- Ethical Reporting : Disclose limitations (e.g., incomplete tracer equilibration) and contextualize findings within prior literature to avoid overinterpretation .
- Literature Integration : Cite primary studies that established lysine metabolic pathways, and contrast your methodological advancements (e.g., higher-resolution detection) against historical approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
